molecular formula C20H20N2O B182648 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline CAS No. 304-29-0

3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline

Cat. No.: B182648
CAS No.: 304-29-0
M. Wt: 304.4 g/mol
InChI Key: FFMXFPXDHXFMNV-HJWRWDBZSA-N
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Description

3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is an organic compound with the molecular formula C20H20N2O It is characterized by the presence of a quinoline moiety attached to a methoxy-substituted aniline through a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Vinylation: The quinoline derivative is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.

    Methoxylation and Dimethylation: The final step involves the introduction of the methoxy group and the dimethylamino group to the aniline ring. This can be achieved through nucleophilic substitution reactions using methanol and dimethylamine, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethylamino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Methanol for methoxylation, dimethylamine for dimethylation.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with DNA, enzymes, and receptors, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Dimethylamino)-2-methoxystyryl]quinoline
  • Quinoline, 4-[4-(dimethylamino)-2-methoxystyryl]

Uniqueness

3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

304-29-0

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

3-methoxy-N,N-dimethyl-4-[(Z)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C20H20N2O/c1-22(2)17-11-10-16(20(14-17)23-3)9-8-15-12-13-21-19-7-5-4-6-18(15)19/h4-14H,1-3H3/b9-8-

InChI Key

FFMXFPXDHXFMNV-HJWRWDBZSA-N

Isomeric SMILES

CN(C)C1=CC(=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23)OC

SMILES

CN(C)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC

Origin of Product

United States

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